

Strategies to minimize dosing interruptions of defibrotide for VOD/SOS

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Compound of Interest		
Compound Name:	Defibrotide	
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Technical Support Center: Defibrotide Dosing for VOD/SOS

This guide provides researchers, scientists, and drug development professionals with strategies to minimize dosing interruptions of **defibrotide** for the treatment of Veno-occlusive Disease/Sinusoidal Obstruction Syndrome (VOD/SOS).

Frequently Asked Questions (FAQs)

Q1: What is the recommended dosage and administration schedule for defibrotide?

A1: The recommended dosage for both adult and pediatric patients is 6.25 mg/kg administered every 6 hours as a 2-hour intravenous infusion.[1][2][3] The total daily dose is 25 mg/kg. The dose should be calculated based on the patient's baseline body weight, which is the weight before the hematopoietic stem-cell transplantation (HSCT) preparative regimen.[1][2] **Defibrotide** should be administered for a minimum of 21 days and can be continued for up to 60 days if signs and symptoms of VOD/SOS have not resolved.[1][2][3]

Q2: What are the most common reasons for interrupting or discontinuing **defibrotide**?

A2: The primary reasons for dose interruption or discontinuation are adverse events, most notably hemorrhage (bleeding), hypotension, and hypersensitivity reactions.[1][3][4] In a pivotal study, 34% of patients permanently discontinued **defibrotide** due to an adverse reaction.[1]



The most frequent events leading to permanent discontinuation included pulmonary alveolar hemorrhage, hypotension, and catheter site hemorrhage.[1]

Q3: Is it necessary to interrupt defibrotide for minor procedures?

A3: Not always. Some clinicians aim to minimize dose interruptions for minor procedures like line placement or paracentesis to maximize treatment response.[5] However, for invasive procedures, it is recommended to stop the **defibrotide** infusion at least 2 hours prior.[3][4][6] Therapy can be resumed after the procedure once the risk of bleeding has been resolved.[3][4][6]

Q4: What are the absolute contraindications for defibrotide administration?

A4: **Defibrotide** is contraindicated in patients with:

- Known hypersensitivity to defibrotide or its excipients.[1][4]
- Concomitant administration of systemic anticoagulant or fibrinolytic therapies.[1][4]

Troubleshooting Guide: Managing Adverse Events

This section provides guidance on managing common adverse events to prevent unnecessary treatment interruptions.

Issue 1: Patient Develops Bleeding

Protocol for Managing Hemorrhage:

- Assess Severity: Immediately evaluate the severity and location of the bleeding. Monitor the
 patient for any signs of clinically significant bleeding.[4][7]
- Withhold **Defibrotide**: For persistent, severe, or potentially life-threatening bleeding, withhold the **defibrotide** infusion immediately.[3][7][8]
- Provide Supportive Care: Treat the underlying cause of the hemorrhage and provide supportive care as clinically indicated.[3][7] There is no known reversal agent for the profibrinolytic effects of defibrotide.[3][4][6]



- Resumption of Therapy: Consider resuming defibrotide at the same dose once the bleeding
 has stopped and the patient is hemodynamically stable.[3][6][7]
- Permanent Discontinuation: If recurrent significant bleeding occurs, defibrotide should be permanently discontinued.[3][6][8]

Issue 2: Patient Shows Signs of a Hypersensitivity Reaction

Protocol for Managing Hypersensitivity:

- Identify Reaction: Monitor patients for signs of hypersensitivity, which can include rash, urticaria, and angioedema.[1][4] These reactions have occurred in less than 2% of patients. [1][4]
- Discontinue for Severe Reactions: If a severe or life-threatening reaction (e.g., anaphylaxis) occurs, discontinue **defibrotide** permanently.[1][6][8]
- Standard of Care: Treat the reaction according to the standard of care and monitor the patient until signs and symptoms resolve.[1][4]

Issue 3: Patient Becomes Hemodynamically Unstable

Protocol for Managing Hemodynamic Instability:

- Confirm Stability Before Dosing: Prior to each administration, confirm that the patient is hemodynamically stable on no more than one vasopressor.[1][2][7]
- Manage Hypotension: Hypotension is a common adverse reaction.[3] If it occurs, manage
 according to standard clinical protocols. Dose interruption may be required if the instability is
 severe or persistent.[1]

Data on Dosing Interruptions

The following table summarizes adverse reactions that have led to dose modification or discontinuation of **defibrotide** in clinical trials.



Adverse Reaction Leading to Discontinuation	Percentage of Patients (%)[1]	
Pulmonary Alveolar Hemorrhage	5%	
Pulmonary Hemorrhage	3%	
Hypotension	3%	
Catheter Site Hemorrhage	3%	
Multi-organ Failure	3%	
Cerebral Hemorrhage	2%	
Sepsis	2%	

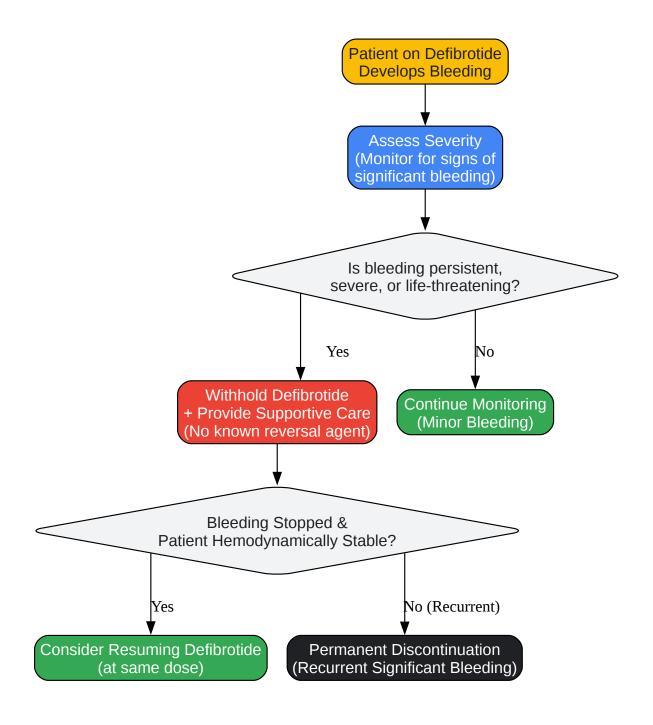
Experimental & Clinical Protocols

Protocol: Pre-Treatment Risk Assessment to Minimize Interruptions

- Bleeding Risk Assessment: Before initiating defibrotide, confirm the patient does not have active, clinically significant bleeding.[2][3][4]
- Review Concomitant Medications: Ensure the patient is not receiving concomitant systemic
 anticoagulant or fibrinolytic therapy.[1][9] These agents must be discontinued before starting
 defibrotide.[1][4] Consider delaying defibrotide administration until the effects of any prior
 anticoagulant have abated.[4][7]
- Assess Hemodynamic Status: Verify that the patient is hemodynamically stable, requiring no more than a single vasopressor to maintain blood pressure.[1][7]
- Hypersensitivity History: Check for any known history of hypersensitivity to defibrotide or its components.[1][6]

Visual Guides

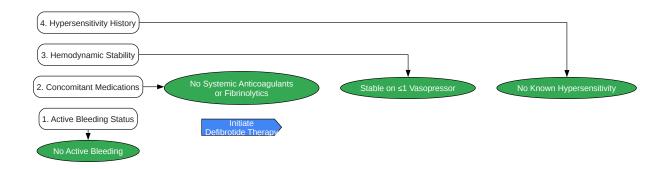




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Caption: Decision workflow for managing hemorrhage during **defibrotide** therapy.





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Caption: Logical relationship for pre-treatment risk assessment.

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